molecular formula C8H15NO B1470672 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol CAS No. 1529743-57-4

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Cat. No.: B1470672
CAS No.: 1529743-57-4
M. Wt: 141.21 g/mol
InChI Key: NMPDCKHQRGPIDM-UHFFFAOYSA-N
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Description

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8_{8}H15_{15}N
  • CAS Number : 1529743-57-4

This compound features a cyclobutane ring with a cyclopropylamino group, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

1. Receptor Interaction

  • Thrombin Receptor (PAR1) : This compound acts as a selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1). Inhibition of PAR1 can lead to anticoagulant, anticonvulsant, and anti-inflammatory effects.

2. Enzyme Modulation

  • The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and subsequently affecting cellular processes .

The biochemical properties of this compound include:

PropertyDescription
SolubilityModerately soluble in water and organic solvents
StabilityStable under physiological conditions but may degrade over time
Interaction with ProteinsBinds to specific active sites on enzymes and receptors

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticoagulant Effects
The inhibition of PAR1 by this compound suggests potential applications in developing anticoagulant therapies.

2. Anti-inflammatory Properties
Studies have shown that antagonizing PAR1 can reduce inflammation, making this compound a candidate for treating inflammatory diseases .

3. Neuroprotective Effects
Preliminary studies indicate that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: In Vivo Effects on Coagulation
In an animal model, administration of the compound resulted in significant reductions in thrombin-induced platelet aggregation, supporting its role as an anticoagulant agent.

Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects showed that treatment with the compound led to decreased neuronal apoptosis in models of neurodegeneration.

Study 3: Anti-inflammatory Activity
Research demonstrated that the compound could significantly reduce cytokine release in inflammatory models, indicating its potential as an anti-inflammatory drug.

Properties

IUPAC Name

1-[(cyclopropylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8(4-1-5-8)6-9-7-2-3-7/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPDCKHQRGPIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529743-57-4
Record name 1-[(cyclopropylamino)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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